

# Application Notes and Protocols for 2-Methyl-benzamidine in Protein Interaction Studies

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## Compound of Interest

Compound Name: 2-Methyl-benzamidine

Cat. No.: B093974

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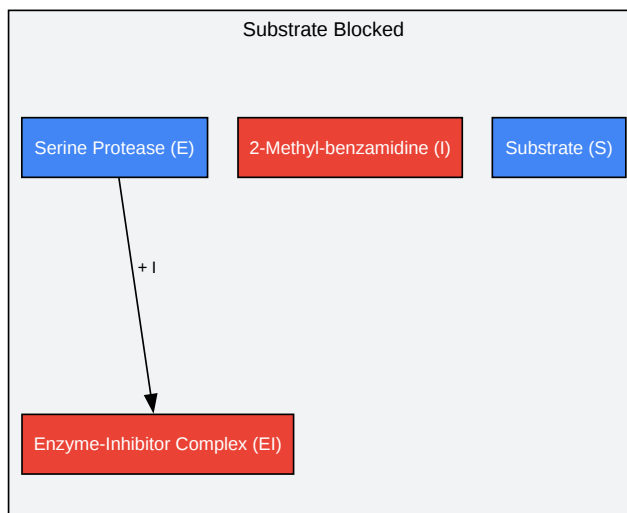
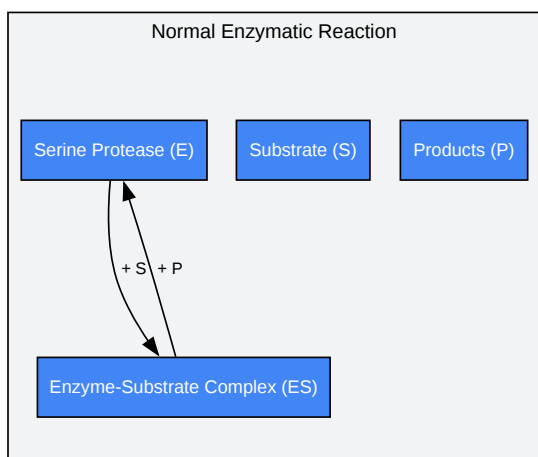
## Introduction

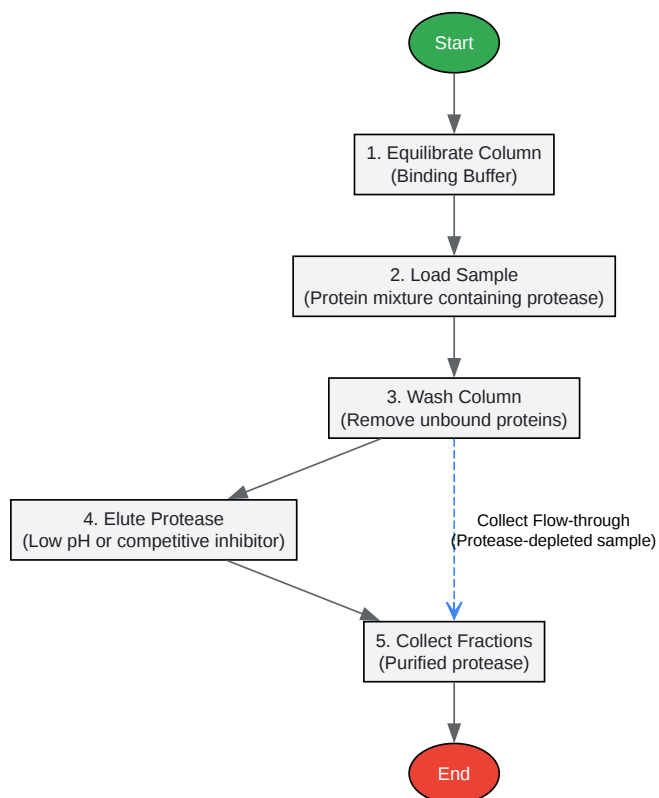
**2-Methyl-benzamidine** is a small molecule inhibitor and a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases.[1][2] Benzamidine and its analogs, including **2-Methyl-benzamidine**, are widely utilized in biochemical and pharmaceutical research to study enzyme mechanisms, prevent protein degradation by proteases, and serve as fragments in drug discovery campaigns.[1][3] Their primary mode of action involves binding to the active site of serine proteases like trypsin and plasmin, thereby preventing substrate binding and enzymatic activity.[2][4]

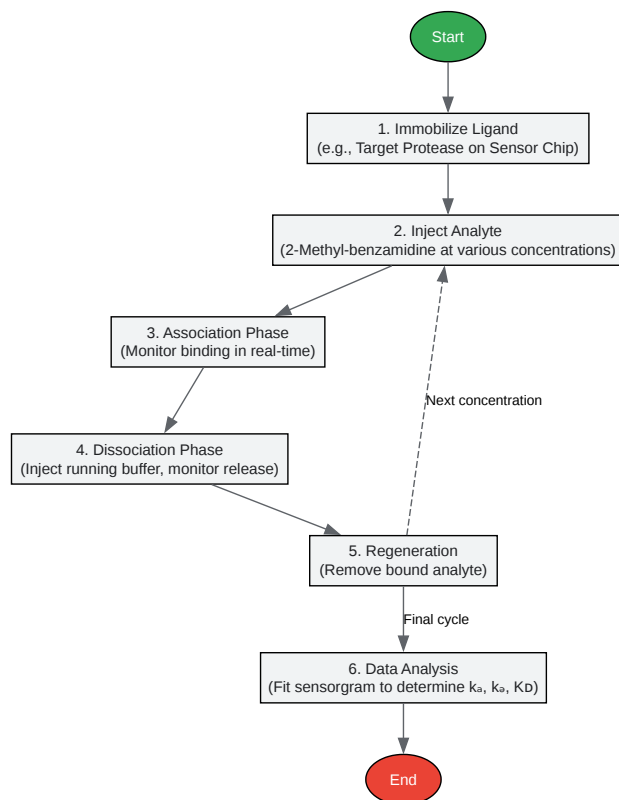
These application notes provide detailed protocols for utilizing **2-Methyl-benzamidine** and related compounds in key protein interaction studies, including affinity chromatography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

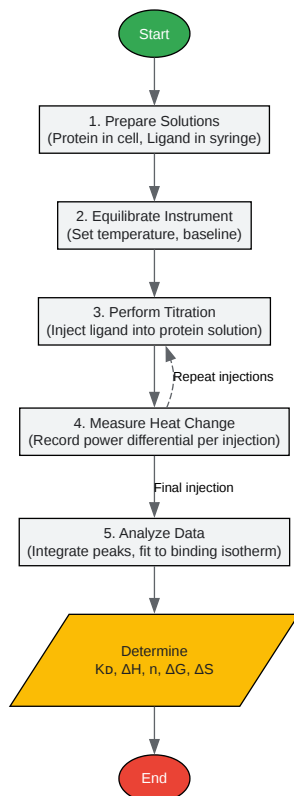
## Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine derivatives function as competitive inhibitors by reversibly binding to the S1 pocket in the active site of serine proteases.[5] The positively charged amidinium group mimics the side chain of arginine or lysine, which are natural substrates for these enzymes, allowing it to form a salt bridge with the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.[5][6] This binding event physically blocks the substrate from accessing the catalytic triad (Ser195, His57, Asp102), thus inhibiting the enzymatic reaction.[5] The methyl group in **2-Methyl-benzamidine** can introduce additional steric or hydrophobic interactions that may alter the binding affinity and selectivity for different proteases.









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